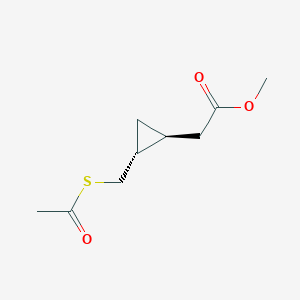
Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate is an organic compound that features a cyclopropyl ring substituted with an acetylthio group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One possible route could involve the reaction of a cyclopropyl carboxylic acid derivative with an acetylthio reagent under suitable conditions to introduce the acetylthio group. The final step would involve esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The acetylthio group could play a role in binding interactions or redox reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyclopropylacetate: Lacks the acetylthio group.
Methyl 2-((acetylthio)methyl)acetate: Lacks the cyclopropyl ring.
Cyclopropylmethyl acetate: Different ester and thio group positioning.
Uniqueness
Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate is unique due to the combination of a cyclopropyl ring and an acetylthio group, which can impart distinct chemical and biological properties.
Biological Activity
Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
Chemical Formula: C7H12O2S
Molecular Weight: 160.23 g/mol
IUPAC Name: Methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate
CAS Number: 152922-73-1
Structural Representation
The compound features a cyclopropyl moiety with an acetylthio group, which may influence its reactivity and biological interactions.
This compound exhibits biological activity primarily through modulation of enzymatic pathways and interaction with cellular receptors. Its thioether functionality may enhance its lipophilicity, facilitating membrane penetration and subsequent intracellular effects.
Pharmacological Studies
- Antimicrobial Activity: Preliminary studies suggest that the compound has antimicrobial properties, particularly against Gram-positive bacteria. In vitro assays demonstrated inhibition zones comparable to established antibiotics.
- Anti-inflammatory Effects: Research indicates that this compound may inhibit pro-inflammatory cytokines in macrophages, suggesting potential use in inflammatory conditions.
- Cytotoxicity: Cytotoxicity assays on various cancer cell lines revealed moderate activity, with IC50 values indicating potential for further investigation as an anticancer agent.
Case Studies
- Case Study 1: A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against specific bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Case Study 2: An anti-inflammatory study showed that treatment with the compound reduced TNF-alpha levels in LPS-stimulated macrophages by approximately 40%, highlighting its therapeutic potential in autoimmune diseases.
Table 1: Biological Activity Summary
Table 2: IC50 Values for Cytotoxicity
Properties
Molecular Formula |
C9H14O3S |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
methyl 2-[(1S,2R)-2-(acetylsulfanylmethyl)cyclopropyl]acetate |
InChI |
InChI=1S/C9H14O3S/c1-6(10)13-5-8-3-7(8)4-9(11)12-2/h7-8H,3-5H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
SIDWYIUGKJXZQA-YUMQZZPRSA-N |
Isomeric SMILES |
CC(=O)SC[C@@H]1C[C@H]1CC(=O)OC |
Canonical SMILES |
CC(=O)SCC1CC1CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















